An In-depth Technical Guide to the Physicochemical Properties of 1-Oxo-1,4-thiazinane-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1-Oxo-1,4-thiazinane-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxo-1,4-thiazinane-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, incorporating a thiazinane ring, a sulfoxide group, and a carboxylic acid moiety, suggests a unique profile of physicochemical properties that are critical to its behavior in biological systems. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into effective and stable pharmaceutical products. Thiazine derivatives, more broadly, are recognized for their diverse pharmacological activities, making a thorough characterization of this particular molecule essential for further investigation[1][2].
Molecular Structure and Basic Properties
The foundational step in characterizing any compound is to define its structure and fundamental molecular properties.
Molecular Structure:
The chemical structure of 1-Oxo-1,4-thiazinane-3-carboxylic acid is depicted below. It features a six-membered heterocyclic ring containing a sulfur and a nitrogen atom, a sulfoxide group at position 1, and a carboxylic acid group at position 3. The presence of a chiral center at the carbon bearing the carboxylic acid group implies the existence of enantiomers, which may exhibit different biological activities.
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Chemical Formula: C₅H₉NO₃S
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CAS Number: 7358-27-2 (for the (R)-enantiomer)[3]
Predicted Physicochemical Properties:
While experimental data is the gold standard, computational tools can provide valuable initial estimates of a compound's properties. These predictions are useful for guiding experimental design and for preliminary screening of compound libraries.
| Property | Predicted Value |
| Molecular Weight | 163.19 g/mol |
| logP (Octanol-Water Partition Coefficient) | -1.5 to -0.5 |
| pKa (Acid Dissociation Constant) | ~2-3 (carboxylic acid), ~8-9 (amine) |
| Topological Polar Surface Area (TPSA) | 86.99 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 1 |
Note: These values are estimations from various computational models and should be confirmed by experimental determination.
Key Physicochemical Properties and Their Determination
The following sections detail the experimental procedures for determining the critical physicochemical properties of 1-Oxo-1,4-thiazinane-3-carboxylic acid.
Melting Point
The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range[4].
Experimental Protocol: Capillary Melting Point Determination
This method is widely used due to its simplicity and requirement for only a small amount of sample[5][6].
Methodology:
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Sample Preparation: Ensure the sample of 1-Oxo-1,4-thiazinane-3-carboxylic acid is completely dry and finely powdered to ensure uniform heat distribution[5].
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Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm[6].
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Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
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Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This helps in setting the parameters for a more accurate measurement.
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Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat at a moderate rate until the temperature is about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute[6].
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Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the compound.
Causality of Experimental Choices:
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Fine Powder: Ensures efficient and uniform heat transfer throughout the sample, leading to a more accurate and sharper melting point reading[5].
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Slow Heating Rate: A slow temperature ramp near the melting point allows the system to remain in thermal equilibrium, ensuring that the recorded temperature accurately reflects the temperature of the sample[6].
Solubility
Solubility is a critical parameter that influences a drug's absorption and formulation. The solubility of 1-Oxo-1,4-thiazinane-3-carboxylic acid is expected to be pH-dependent due to the presence of both an acidic carboxylic acid group and a basic amine group.
Experimental Protocol: Thermodynamic Solubility Determination
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
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Solvent Selection: Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9). Also, include pharmaceutically relevant solvents like ethanol, propylene glycol, and simulated gastric and intestinal fluids[7][8].
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Sample Addition: Add an excess amount of solid 1-Oxo-1,4-thiazinane-3-carboxylic acid to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation[9].
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Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not adsorb the compound.
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Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Data Reporting: Express the solubility in units of mg/mL or mol/L.
Causality of Experimental Choices:
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Excess Solid: Guarantees that the solution is saturated, which is the definition of equilibrium solubility[9].
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Prolonged Equilibration: Allows the system to reach a thermodynamic equilibrium between the solid and dissolved states, providing a true measure of solubility.
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HPLC Quantification: Provides a sensitive and specific method to accurately measure the concentration of the dissolved compound, even in complex media.
Acid Dissociation Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For 1-Oxo-1,4-thiazinane-3-carboxylic acid, there will be at least two pKa values: one for the carboxylic acid group and one for the secondary amine in the thiazinane ring. The pKa values are critical for predicting the compound's charge state at different physiological pHs, which in turn affects its solubility, permeability, and receptor binding.
Experimental Protocol: Potentiometric Titration
This is a classic and reliable method for determining pKa values[10].
Methodology:
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Solution Preparation: Prepare a solution of 1-Oxo-1,4-thiazinane-3-carboxylic acid of known concentration in deionized water.
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Initial pH Adjustment: Adjust the initial pH of the solution to a low value (e.g., pH 2) with a strong acid (e.g., 0.1 M HCl) to ensure all ionizable groups are protonated.
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Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.
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pH Measurement: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
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Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions (the flattest parts of the curve)[11]. Alternatively, the first derivative of the titration curve can be plotted, where the pKa values correspond to the peaks.
Causality of Experimental Choices:
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Strong Acid/Base Titrants: The use of strong acids and bases ensures a complete reaction with the ionizable groups of the analyte, leading to clear inflection points in the titration curve.
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Calibrated pH Meter: Accurate pH measurements are fundamental to obtaining reliable pKa values.
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Derivative Plot: The use of a derivative plot can make it easier to precisely identify the equivalence points and, consequently, the pKa values, especially for polyprotic substances[12].
Octanol-Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. A higher logP indicates greater lipid solubility.
Experimental Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The traditional shake-flask method can be time-consuming and require a significant amount of pure compound. The RP-HPLC method is a faster and more efficient alternative for estimating logP values[13][14].
Methodology:
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Standard Selection: Choose a set of reference compounds with known and reliable logP values that span a range around the expected logP of the test compound.
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Chromatographic System: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer. The pH of the buffer should be adjusted to ensure the analyte is in its neutral form.
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Retention Time Measurement: Inject each reference standard and the test compound (1-Oxo-1,4-thiazinane-3-carboxylic acid) into the HPLC system and record their retention times (t_R).
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Calculation of Capacity Factor (k'): Calculate the capacity factor for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the dead time of the column.
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Calibration Curve: Plot the logarithm of the capacity factor (log k') for the reference standards against their known logP values. A linear relationship should be observed.
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logP Determination: From the retention time of the test compound, calculate its log k' and use the calibration curve to determine its logP value[15][16].
Causality of Experimental Choices:
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Reverse-Phase Column: The nonpolar stationary phase mimics the lipid environment of biological membranes, and the retention time is directly related to the compound's lipophilicity.
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Calibration with Standards: This approach provides a relative measure of lipophilicity that is correlated to the well-established octanol-water system, ensuring the reliability of the determined logP value.
Data Presentation and Visualization
Clear and concise presentation of data is crucial for interpretation and comparison.
Table of Physicochemical Properties:
| Property | Experimental Method | Expected Outcome |
| Melting Point (°C) | Capillary Method | A sharp range (e.g., 1-2°C) for a pure compound. |
| Aqueous Solubility (mg/mL) | Thermodynamic Shake-Flask | pH-dependent solubility profile. |
| pKa₁ (Carboxylic Acid) | Potentiometric Titration | A value in the range of 2-4. |
| pKa₂ (Amine) | Potentiometric Titration | A value in the range of 8-10. |
| logP (Octanol-Water Partition Coefficient) | RP-HPLC | A negative value, indicating hydrophilicity. |
Experimental Workflow Diagrams:
The following diagrams, generated using Graphviz, illustrate the workflows for the experimental determination of key physicochemical properties.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Conclusion
The physicochemical properties of 1-Oxo-1,4-thiazinane-3-carboxylic acid are fundamental to its potential as a therapeutic agent. While direct experimental values are not widely published, this guide provides the necessary theoretical background and detailed experimental protocols for their determination. By following these standardized and scientifically sound methodologies, researchers can generate the critical data needed to advance the study of this and other novel chemical entities in the drug discovery and development pipeline. The emphasis on the causality behind experimental choices is intended to empower scientists to not only perform these assays but also to troubleshoot and adapt them as needed for new compounds.
References
Sources
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